molecular formula C13H13ClN2 B3282256 N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine CAS No. 74769-84-9

N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine

Cat. No. B3282256
CAS RN: 74769-84-9
M. Wt: 232.71 g/mol
InChI Key: IRLOJLMROQVZBQ-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine , also known by its systematic name 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole , is a chemical compound with the molecular formula C23H19ClN2O . It belongs to the class of vicinal diaryl pyrazoles, which have garnered interest due to their potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl) phenol with 2-methylbenzylbromide in acetonitrile, using K2CO3 as a base. The resulting mixture is refluxed, followed by precipitation and purification to yield the pure product .


Molecular Structure Analysis

The crystal structure reveals that the compound consists of a pyrazole ring substituted with a 4-chlorophenyl group, a 2-methylphenyl group, and a benzene ring. Dihedral angles between these aromatic rings provide insights into the molecule’s conformation .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 146.0 – 147.9°C .
  • Molecular Weight : The molecular weight is approximately 218.68 g/mol .

properties

IUPAC Name

2-N-(4-chlorophenyl)-4-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLOJLMROQVZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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